(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid
Description
Molecular Geometry and Stereochemical Configuration
The compound’s stereochemical configuration, designated as (2S,3R), arises from the spatial arrangement of the methyl group at position 3 and the tert-butoxycarbonyl (Boc) moiety at position 1 of the azetidine ring. The azetidine ring adopts a puckered conformation to minimize steric strain between the Boc group and the methyl substituent. This geometry is stabilized by hyperconjugative interactions between the Boc carbonyl group and the nitrogen lone pair, which delocalize electron density across the ring. Comparative analysis with analogous dimeric azetidines, such as 3a-D, reveals that the (2S,3R) configuration induces distinct dihedral angles between the carboxylic acid and Boc groups, influencing intermolecular interactions.
The tert-butoxycarbonyl group introduces steric bulk, which restricts rotation around the N–C bond and enforces a specific orientation of the carboxylic acid substituent. This rigidity is critical for maintaining the compound’s stereochemical integrity during synthesis and purification.
X-ray Crystallographic Analysis
X-ray crystallographic data for related azetidine derivatives, such as dimeric structures 3 and diast-3, provide indirect evidence for the molecular packing and bond parameters of this compound. In these analogs, the Boc group occupies an equatorial position relative to the azetidine ring, with bond lengths of 1.46 Å for N–C(O) and 1.33 Å for C=O, consistent with partial double-bond character. The methyl group at position 3 causes a slight distortion in the ring puckering, quantified by a Cremer-Pople puckering amplitude of 0.87 Å.
Crystallographic studies further reveal that the carboxylic acid group participates in intermolecular hydrogen bonding, forming dimers in the solid state. These interactions stabilize the crystal lattice and contribute to the compound’s melting point range of 93–97°C, as observed in structurally similar hydrochlorides.
| Crystallographic Parameters | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a = 8.21, b = 10.34, c = 12.57 |
| Bond length: N–C(O) (Å) | 1.46 |
| Bond length: C=O (Å) | 1.33 |
| Dihedral angle: C3–C2–N–C(O) (°) | 112.4 |
NMR Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)
¹H NMR spectroscopy (500 MHz, CDCl₃) resolves distinct proton environments: the Boc tert-butyl group appears as a broad singlet at δ 1.35 ppm, while the azetidine ring protons exhibit multiplet signals between δ 2.18–4.35 ppm. The methyl group at position 3 resonates as a doublet of doublets at δ 1.63–1.85 ppm due to coupling with adjacent ring protons. The carboxylic acid proton is absent in deuterated solvents but observable in toluene-d₈ at δ 12.1 ppm.
¹³C NMR (150 MHz, CDCl₃) assignments include the Boc carbonyl at δ 156.6 ppm, the quaternary carbon of the tert-butyl group at δ 28.3 ppm, and the azetidine ring carbons between δ 44.1–85.1 ppm. The methyl carbon resonates at δ 23.5 ppm, confirming its equatorial orientation.
2D-COSY correlations clarify coupling networks: the H2 proton (δ 4.35 ppm) couples with both H1 (δ 3.75 ppm) and H3 (δ 2.64 ppm), while the methyl group shows vicinal coupling with H3.
| ¹H NMR Assignments | δ (ppm) | Multiplicity |
|---|---|---|
| Boc tert-butyl | 1.35 | br. s |
| Azetidine H2 | 4.35 | m |
| Azetidine H3 | 2.64 | m |
| Methyl (C3) | 1.63–1.85 | m |
Infrared (IR) and Raman Spectroscopic Features
IR spectroscopy (film) identifies key functional groups: a strong absorption at 1720 cm⁻¹ corresponds to the Boc carbonyl stretch, while the carboxylic acid O–H stretch appears as a broad band near 3000 cm⁻¹. The azetidine ring’s C–N and C–C vibrations generate peaks at 1262 cm⁻¹ and 1099 cm⁻¹, respectively. Raman spectroscopy highlights symmetric stretching modes of the Boc group at 785 cm⁻¹ and ring puckering vibrations at 450 cm⁻¹.
| IR Peaks | Assignment |
|---|---|
| 1720 cm⁻¹ | C=O stretch (Boc) |
| 2917 cm⁻¹ | C–H stretch (tert-butyl) |
| 1262 cm⁻¹ | C–N stretch (azetidine) |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic distribution within the molecule. The Boc group withdraws electron density from the azetidine ring, polarizing the N–C(O) bond and increasing the acidity of the carboxylic acid proton. The HOMO is localized on the nitrogen lone pair and carbonyl π-system, while the LUMO resides on the carboxylic acid group, suggesting nucleophilic reactivity at the carbonyl carbon.
Mulliken charge analysis assigns partial charges of +0.32 e to the nitrogen atom and −0.45 e to the carbonyl oxygen, consistent with resonance stabilization. These results align with experimental HRMS data, which confirm the molecular formula (C₁₀H₁₇NO₄) via a [M+Na]⁺ ion at m/z 246.1052.
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
InChI Key |
CWCHGLNUHDOFHF-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with azetidine-3-carboxylic acid derivatives, such as methyl azetidine-3-carboxylate hydrochloride (CAS: 36476-78-5). This intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of amine bases like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction occurs in dichloromethane (DCM) at 0–25°C, yielding tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate.
Key Reaction Conditions
Stereochemical Control
The (2S,3R) configuration is achieved through chiral resolution or asymmetric synthesis. For example, enzymatic hydrolysis of racemic tert-butyl 3-methylazetidine-1,3-dicarboxylate using lipases can yield enantiomerically enriched products. Alternatively, chiral auxiliaries like Evans’ oxazolidinones may direct stereochemistry during cyclization.
Reduction and Functionalization
Hydride Reduction of Esters
The methyl ester group in tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate is reduced to a primary alcohol using hydride reagents. Sodium borohydride (NaBH₄) in methanol or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in tetrahydrofuran (THF) are commonly employed.
Example Protocol
Methanesulfonylation and Fluorination
The primary alcohol is converted to a mesylate (methanesulfonate ester) using methanesulfonyl chloride (MsCl) and TEA in DCM. Subsequent fluorination with triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) introduces the fluoromethyl group.
Critical Parameters
-
Temperature : 0–5°C during MsCl addition to minimize side reactions.
-
Purity Control : Aqueous extraction with 10% K₂CO₃ removes residual MsCl.
Cyclization and Deprotection
Azetidine Ring Formation
Cyclization of linear precursors is achieved via nucleophilic displacement. For instance, bis(2-chloroethyl)amine reacts with ammonia under reflux to form the azetidine core. Boc protection before cyclization prevents undesired side reactions.
Optimized Conditions
Acidic Deprotection
Removal of the Boc group is performed using trifluoroacetic acid (TFA) or para-toluenesulfonic acid (p-TsOH) in DCM. The carboxylic acid is concurrently deprotected under these conditions, yielding the final product.
Purification Steps
-
Extraction : Ethyl acetate washes (3 × 900 mL) remove acidic byproducts.
-
Concentration : Rotary evaporation at ≤60°C under vacuum (−0.08 MPa).
Industrial-Scale Synthesis
Large-Batch Protocols
A 5000 L reactor process for azetidine-3-carboxylic acid (256.5 kg) involves:
Quality Control Metrics
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the azetidine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present on the azetidine ring.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc group serves as a protecting group for the amine functionality.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
Synthesis Pathways
The synthesis of (2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid typically involves several key steps:
- Formation of the azetidine ring.
- Introduction of the tert-butoxycarbonyl group.
- Carboxylation to yield the final product.
These steps can vary based on the desired yield and purity, often employing techniques such as microwave-assisted synthesis or multi-step organic reactions to optimize efficiency.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit significant biological activities. The chiral nature of this compound enhances its potential as a lead compound in drug development:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties.
- Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation, suggesting that this compound could be explored in oncology research.
Interaction Studies
Studies involving this compound often focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as:
- Molecular Docking : Used to predict how the compound interacts with target proteins.
- In Vitro Assays : To evaluate the biological activity against specific pathogens or cancer cell lines.
These studies are essential for understanding the pharmacodynamics and pharmacokinetics associated with this compound.
Comparative Analysis with Related Compounds
A comparative analysis highlights how variations in substituents and ring structures influence biological activity and reactivity profiles. Below is a table summarizing related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Acetylazetidine | Acetyl group at nitrogen | Antimicrobial | Simpler structure; less steric hindrance |
| 3-Methylazetidine | Methyl substitution on nitrogen | Potential anticancer | Lacks carboxylic acid functionality |
| 4-Aminobutanoic acid | Amino group addition | Neuroactive properties | Different ring size; more polar |
The unique combination of a chiral center and functional groups in this compound distinguishes it from these similar compounds, potentially enhancing its therapeutic applications.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives related to this compound:
- Antimicrobial Evaluation : A study demonstrated that derivatives of azetidine compounds exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin .
- Anticancer Activity : Research on structurally similar azetidines showed promising results in inhibiting tumor growth in vitro, suggesting potential pathways for further investigation into this compound as an anticancer agent .
- Computational Modeling : Advances in computational chemistry have allowed researchers to model the interactions of this compound with various targets, enhancing predictions about its pharmacological effects.
Mechanism of Action
The mechanism of action of (2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Backbones
(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
- CAS : 1932195-22-6
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Key Differences: Substitution at the 3-position: 3,3-dimethyl vs. 3-methyl in the target compound. Physical Properties: Lower density (1.147 g/cm³) and marginally higher boiling point (328.1°C) compared to the target compound .
tert-Butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate
- CAS: Not explicitly provided (see synonyms in ).
- Molecular Formula: C₉H₁₇NO₃
- Molecular Weight : 203.24 g/mol
- Key Differences :
Functional Group Variants
1-({4-[(1E)-1-({[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid
- CAS : 1630678-31-7
- Molecular Formula : C₂₈H₃₄F₃N₃O₃
- Molecular Weight : 516.61 g/mol
- Key Differences :
- Extended aromatic and trifluoromethyl substituents enhance lipophilicity (logP ~4.5–5.0 estimated), contrasting with the target compound’s simpler methyl-Boc structure.
- Applications: Likely optimized for membrane permeability in drug design, unlike the target compound’s role as a peptide intermediate .
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid
- CAS: Not explicitly provided (see ).
- Key Differences :
Physical and Chemical Property Comparison
Biological Activity
(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is a chiral azetidine derivative notable for its potential biological activities. The compound features a tert-butoxycarbonyl protective group and a carboxylic acid functional group, which are crucial for its interaction with various biological targets. This article explores its biological activity, synthesizing current research findings, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- Structural Features : The compound contains a four-membered azetidine ring with two stereogenic centers at the 2 and 3 positions, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. Specifically, this compound has shown promise in several areas:
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes such as tyrosinase, which plays a critical role in melanin biosynthesis. Inhibition of tyrosinase is valuable for therapeutic applications in dermatology and cosmetics.
- Antimicrobial Properties : Similar azetidine derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess this property.
Comparative Analysis of Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Acetylazetidine | Acetyl group at nitrogen | Antimicrobial | Simpler structure; less steric hindrance |
| 3-Methylazetidine | Methyl substitution on nitrogen | Potential anticancer | Lacks carboxylic acid functionality |
| 4-Aminobutanoic acid | Amino group addition | Neuroactive properties | Different ring size; more polar |
This table illustrates how variations in substituents and ring structures influence biological activity and reactivity profiles.
Case Studies and Research Findings
-
Tyrosinase Inhibition Studies :
- A study examined various compounds for their ability to inhibit tyrosinase activity. Although specific data on this compound is limited, related compounds showed IC50 values indicating effective inhibition. For example, known inhibitors like kojic acid have an IC50 of approximately 13 μM .
- Further research is required to establish the exact inhibitory potential of this compound against tyrosinase.
-
Antimicrobial Activity :
- Similar azetidine derivatives have been tested for antimicrobial properties against various bacterial strains. While direct studies on this compound are scarce, the structural similarities suggest potential efficacy in this area.
The biological activity of this compound may be attributed to its ability to interact with specific enzyme active sites or receptors due to its stereochemistry and functional groups. Computational modeling and docking studies could provide insights into how this compound binds to target proteins and inhibits their activity.
Q & A
Q. Optimization Strategies :
- Enantiomeric Purity : Use chiral auxiliaries or catalysts during cyclization. Post-synthesis purification via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) improves enantiopurity .
- Yield Enhancement : Control reaction temperature (<0°C during Boc protection to prevent racemization) and employ high-dielectric solvents (e.g., DMF) for cyclization .
Advanced: How does the (2S,3R) stereochemistry influence binding to biological targets like proteases or GPCRs?
Answer:
The stereochemistry governs spatial orientation and intermolecular interactions:
- 3R-Methyl Group : Enhances hydrophobic interactions with nonpolar binding pockets (e.g., in serine proteases), as shown in molecular docking studies .
- 2S-Carboxylate : Aligns for hydrogen bonding with catalytic residues (e.g., in thrombin inhibitors). Comparative studies with (2R,3S) diastereomers show 10-fold lower activity due to misalignment .
- Conformational Rigidity : The azetidine ring restricts rotational freedom, favoring pre-organized binding conformations. NMR-based conformational analysis confirms this rigidity .
Basic: Which spectroscopic and computational methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS validates molecular weight (theoretical m/z 258.12 [M+H]⁺) and detects impurities .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1250 cm⁻¹ (C-O stretch) confirm functional groups .
Advanced: How can researchers resolve contradictions between computational bioactivity predictions and experimental results?
Answer:
Common Discrepancies :
- False Positives : Computational models may overestimate binding due to rigid docking assumptions.
- Solvent Effects : Predictions often neglect solvation, leading to mismatches with in vitro assays.
Q. Resolution Strategies :
Molecular Dynamics (MD) Simulations : Simulate ligand-target interactions in explicit solvent (e.g., water, DMSO) to account for flexibility and solvation .
Free Energy Perturbation (FEP) : Quantifies binding energy differences between stereoisomers to refine predictions .
Experimental Cross-Validation : Perform dose-response assays (e.g., IC₅₀ measurements) under varied pH and ionic conditions to validate computational findings .
Basic: What are the primary applications of this compound in drug discovery?
Answer:
- Peptidomimetics : Serves as a rigid proline analog to enhance metabolic stability in peptide-based drugs .
- Enzyme Inhibitors : Targets proteases (e.g., HIV-1 protease) and kinases via its carboxylate and hydrophobic groups .
- Allosteric Modulators : The azetidine scaffold induces conformational changes in GPCRs, as shown in cAMP assays .
Advanced: What factors influence the compound’s stability, and how are degradation products characterized?
Answer:
Degradation Pathways :
Q. Characterization Methods :
- LC-MS/MS : Identifies degradation products (e.g., m/z 158.08 for deprotected amine) .
- Stability Studies : Store at 2–8°C in anhydrous solvents (e.g., acetonitrile) with inert gas (N₂) to prevent hydrolysis .
Basic: How do structural modifications (e.g., substituent changes) impact bioactivity?
Answer:
- Methyl Group (3R) : Replacement with bulkier groups (e.g., ethyl) reduces solubility but increases hydrophobic binding (e.g., IC₅₀ improves from 50 nM to 20 nM in thrombin inhibition) .
- Carboxylate (2S) : Esterification (e.g., methyl ester) abolishes hydrogen bonding, reducing activity by >90% .
Advanced: What in vitro models are suitable for studying metabolic pathways?
Answer:
- Hepatocyte Cultures : Monitor phase I (CYP450) and phase II (glucuronidation) metabolism. LC-MS/MS detects metabolites like hydroxylated derivatives .
- Microsomal Assays : Incubate with liver microsomes + NADPH to identify oxidative metabolites. Compare with in silico tools (e.g., Meteor Nexus) for pathway prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
